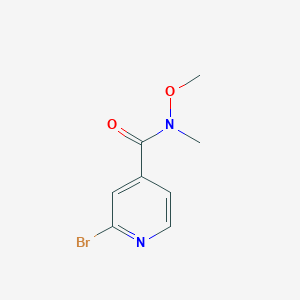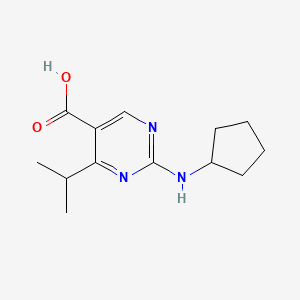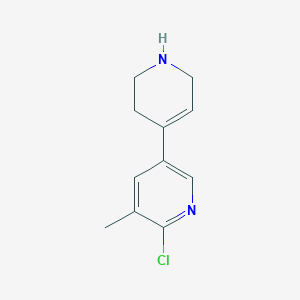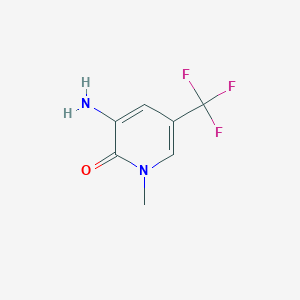![molecular formula C34H36N4O2 B2582726 1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol CAS No. 300392-69-2](/img/structure/B2582726.png)
1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Donor–Acceptor Fluorophore : 4CzIPN exhibits a typical donor–acceptor architecture. It combines a carbazolyl moiety (acting as an electron donor) with a dicyanobenzene group (serving as an electron acceptor) .
Molecular Structure Analysis
The molecular formula of 4CzIPN is C34H36N4O2 , with a molecular weight of 532.69 g/mol . Its structure comprises multiple aromatic rings, a piperazine ring, and a hydroxypropyl group. The arrangement of these components significantly influences its properties.
Chemical Reactions Analysis
4CzIPN has emerged as a powerful organophotocatalyst since 2016. It participates in various organic reactions under light irradiation. Notably, it acts as a photoredox catalyst, facilitating electron transfer processes. Mechanistic studies have revealed that radical intermediates play a crucial role, and radical inhibitors do not inhibit the reactions .
科学的研究の応用
Antifungal and Antibacterial Agent
1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol, a carbazole derivative, has been studied for its potential as an antifungal and antibacterial agent. Research has shown that certain carbazole hybrid molecules exhibit potent antifungal activity against various pathogenic fungal strains and some Gram-positive and Gram-negative bacteria. This highlights the compound's potential in treating fungal and bacterial infections (Rad et al., 2016).
Multipotent Chaperone for Diverse Diseases
Carbazole derivatives, including this compound, have been identified as multipotent chaperones. They exhibit strong activities against various diseases, including prion diseases, cancer, and influenza virus. These compounds' broad spectrum of activity suggests their potential as versatile therapeutic agents (Yamashita et al., 2020).
Antibacterial, Antifungal, and Anticancer Activities
Some newer carbazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Certain compounds have shown significant activity against bacterial and fungal strains, as well as effectiveness on human breast cancer cell lines. This suggests the potential of carbazole derivatives in developing new cancer treatments (Sharma et al., 2014).
Neurogenesis Induction
Carbazole derivatives, including specific aminopropyl carbazole derivatives, have been found to induce neurogenesis by increasing final cell division in neural stem cells. This suggests a potential therapeutic application in neurodegenerative diseases or brain injury recovery (Shin et al., 2015).
Catalytic Alkylation Applications
Carbazole derivatives are used in catalytic alkylation, leading to the formation of various propan-2-ol and carbazole conjugates. These compounds have potential applications in chemical synthesis and drug design (Sokolov et al., 2016).
Inhibition of Human Topoisomerase II
N,N,N-Trimethylethanammonium iodide alkylcarbazole derivatives, related to carbazole compounds, have been studied for their inhibition of human topoisomerase II, an enzyme involved in DNA replication. These compounds have shown potential as treatments for metastatic breast cancer (Saturnino et al., 2018).
Antidepressant and Antianxiety Activities
Carbazole derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Certain compounds in this class have shown promising results in behavioral tests, indicating their potential as new antidepressant and antianxiety medications (Kumar et al., 2017).
Antihypertensive Agent Development
Carbazole derivatives have been designed and synthesized as potential dual antihypertensive agents. The compounds were prepared as free bases and transformed into hydrochloride salts, showing potential for treating hypertension (Marvanová et al., 2016).
Anticancer Properties
Phenothiazine and carbazole derivatives have been found to inhibit mitotic kinesin Eg5 in transformed culture cells, leading to apoptotic cell death. This suggests their potential application in cancer therapy, particularly in targeting the mitotic process in cancer cells (Okumura et al., 2006).
将来の方向性
特性
IUPAC Name |
1-carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O2/c39-25(23-37-31-13-5-1-9-27(31)28-10-2-6-14-32(28)37)21-35-17-19-36(20-18-35)22-26(40)24-38-33-15-7-3-11-29(33)30-12-4-8-16-34(30)38/h1-16,25-26,39-40H,17-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDALHPNZAOPIDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)CC(CN5C6=CC=CC=C6C7=CC=CC=C75)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2582645.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid](/img/structure/B2582646.png)
![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2582647.png)


![3-{3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2582650.png)

![N-benzyl-5-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2582652.png)



![N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2582661.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2582664.png)
